Product packaging for L-Aspartic acid,[2,3-3H](Cat. No.:)

L-Aspartic acid,[2,3-3H]

Cat. No.: B1516182
M. Wt: 139.13 g/mol
InChI Key: CKLJMWTZIZZHCS-BZRGAPGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Biochemical and Physiological Investigations

Isotopic labeling is a technique that involves the incorporation of an uncommon isotope into a molecule to track its journey through a biological system or chemical reaction. creative-proteomics.com This method allows researchers to distinguish the labeled molecules from their naturally occurring, unlabeled counterparts. Both stable and radioactive isotopes are used for this purpose. nih.gov Stable isotopes, such as carbon-13 and nitrogen-15, are non-radioactive and can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com They are particularly useful for long-term studies and investigations in humans due to the absence of radiation-related safety concerns. diagnosticsworldnews.com

Radioactive isotopes, or radioisotopes, like tritium (B154650) ([3H]), emit radiation that can be detected with high sensitivity using techniques like liquid scintillation counting and autoradiography. creative-proteomics.commdpi.com This high sensitivity enables the detection of minute quantities of the labeled substance, making it possible to study processes at very low concentrations without disrupting the biological system. moravek.com The use of radiolabeled compounds has been instrumental in elucidating metabolic pathways, understanding drug mechanisms, and diagnosing diseases. diagnosticsworldnews.comopenmedscience.com

Rationale for Tritium ([3H]) Labeling at the 2,3-Positions of L-Aspartic Acid

Tritium, a radioactive isotope of hydrogen, is a favored choice for radiolabeling for several reasons. It has a relatively long half-life of 12.3 years and emits low-energy beta particles, which makes it safer to handle in a controlled laboratory setting compared to other radioisotopes. moravek.comnih.gov Furthermore, tritium labeling is often more cost-effective and can have more direct synthetic routes than labeling with other isotopes like carbon-14. nih.govresearchgate.net

The placement of the tritium atoms at the 2,3-positions of L-aspartic acid is a strategic choice. This non-exchangeable labeling involves replacing stable hydrogen atoms that are covalently bonded to carbon. openmedscience.com This ensures that the tritium label is stable and does not readily exchange with hydrogen atoms in the biological environment, a crucial factor for the accuracy of tracer studies. iaea.org This stability allows for the reliable tracking of the L-aspartic acid molecule as it participates in various metabolic and neurotransmission pathways. The high specific activity achievable with tritium labeling is another significant advantage, allowing for sensitive detection in a variety of research applications. mdpi.combachem.com

Overview of L-Aspartic Acid's Foundational Roles in Biological Systems

L-aspartic acid, also known as aspartate, is a non-essential amino acid, meaning it can be synthesized by the human body. wikipedia.org It plays a multitude of critical roles in physiology and metabolism:

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-aspartic acid is a fundamental building block of proteins. wikipedia.orgnih.gov

Neurotransmission: L-aspartic acid, along with L-glutamate, is a major excitatory neurotransmitter in the central nervous system, playing a key role in synaptic transmission. nih.govhmdb.ca

Metabolic Pathways: It is a key intermediate in several crucial metabolic pathways, including the urea (B33335) cycle, gluconeogenesis (the synthesis of glucose), and the malate-aspartate shuttle, which is vital for cellular energy production. wikipedia.orgnih.govhmdb.ca

Precursor to Other Molecules: L-aspartic acid serves as a precursor for the synthesis of other essential amino acids in plants and microorganisms, such as methionine, threonine, isoleucine, and lysine. wikipedia.orgresearchgate.net In humans, it is a precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. nih.govhmdb.ca

Historical Context of Radiolabeled Amino Acid Tracers in Scientific Discovery

The use of radiolabeled amino acids has a long and impactful history in scientific research, revolutionizing our understanding of biochemistry and medicine. snmjournals.orgsnmjournals.org Early studies using these tracers were pivotal in mapping metabolic pathways and understanding the dynamics of protein synthesis. nih.gov The development of techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) further expanded the utility of radiolabeled amino acids, particularly in the field of oncology. snmjournals.orgnih.gov

Radiolabeled amino acids have proven especially valuable for imaging tumors, as many cancer cells exhibit increased amino acid transport and metabolism. snmjournals.orgresearchgate.net Tracers like ¹¹C-methionine and ¹⁸F-FDOPA have been widely used in the clinical setting for brain tumor imaging, providing better contrast than the more common tracer ¹⁸F-FDG due to the low background uptake of amino acids in normal brain tissue. snmjournals.orgnih.gov The ongoing development of novel radiolabeled amino acids continues to provide more specific and effective tools for both basic research and clinical diagnostics. snmjournals.orgthno.org

Research Applications of L-Aspartic acid,[2,3-3H]

The unique properties of L-Aspartic acid,[2,3-3H] have made it an invaluable tool in various areas of biomedical research, particularly in neuroscience.

Neurotransmitter Efflux Studies

One of the key applications of tritium-labeled L-aspartic acid is in studying the transport of this excitatory amino acid across the blood-brain barrier (BBB). Research has utilized L-[³H]Aspartic acid to investigate the mechanisms of its removal from the brain.

A study using the brain efflux index method demonstrated that L-[³H]Aspartic acid is actively transported out of the brain. nih.gov The efflux was found to be stereospecific, meaning the transport system preferentially handles the L-isomer over the D-isomer. nih.gov The presence of unlabeled L-aspartic acid and L-glutamic acid inhibited the efflux of L-[³H]Aspartic acid, further supporting the existence of a specific transport mechanism. nih.gov

Below is a table summarizing key findings from a study on the efflux of acidic amino acids from the brain:

CompoundElimination from CerebrumEfflux Rate Constant (min⁻¹)Inhibition by Unlabeled L-Asp and L-Glu
L-[³H]Aspartic acid~85% in 10 min0.207Yes
L-[³H]Glutamic acid~40% in 20 min0.0346Yes
D-[³H]Aspartic acidNot eliminated within 20 minN/ANo
Data sourced from Hosoya et al. (1999) nih.gov

These findings, made possible by using tritium-labeled L-aspartic acid, provide direct evidence that the BBB functions as an efflux pump to regulate the concentration of this important neurotransmitter in the brain's interstitial fluid. nih.gov Another study showed that preadministration of L-Aspartic acid increased the amount of L-[³H]Asp remaining in the brain, further confirming an active efflux transport system. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO4 B1516182 L-Aspartic acid,[2,3-3H]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO4

Molecular Weight

139.13 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-tritritiobutanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1T2,2T

InChI Key

CKLJMWTZIZZHCS-BZRGAPGCSA-N

Isomeric SMILES

[3H][C@@](C(=O)O)(C([3H])([3H])C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

sequence

X

Origin of Product

United States

Synthesis and Isotopic Integrity of L Aspartic Acid, 2,3 3h for Research Applications

Radiochemical Synthesis Pathways for Specific Tritium (B154650) Incorporation

The specific labeling of L-aspartic acid with tritium at the C-2 and C-3 positions can be achieved through several synthetic strategies. The choice of method often depends on the desired specific activity and the available precursor materials. Key approaches include biochemical methods and chemical reductions using tritium gas.

One of the most effective methods involves a biochemical pathway starting from a tritiated precursor. osti.gov L-Aspartic acid-[2,3-3H] can be prepared from fumaric acid-[2,3-3H]. This tritiated precursor is synthesized via the partial hydrogenation of acetylene (B1199291) dicarboxylic acid using tritium gas (³H₂). The subsequent amination of the resulting fumaric acid-[2,3-3H] is catalyzed by the enzyme L-aspartate ammonia-lyase, which stereospecifically adds ammonia (B1221849) across the double bond to yield L-Aspartic acid,[2,3-3H]. osti.goviastate.eduencyclopedia.pub This enzymatic step ensures the formation of the desired L-isomer. iastate.edu A study reported preparing L-Aspartic acid-³H with a specific activity of 62.8 µCi/mg using this biochemical route. osti.gov

Another approach is the chemical reduction of oxaloacetic acid. In this method, the keto group of oxaloacetic acid is reductively aminated using tritium gas in a mixture of aqueous ammonia and alcohol. osti.gov This pathway can produce DL-Aspartic acid-[2,3-3H], as the chemical reduction is not typically stereospecific, necessitating a subsequent resolution step to isolate the pure L-isomer. One reported synthesis using this method yielded DL-Aspartic acid with a radiochemical yield of 4.9%. osti.gov

General methods for tritiating amino acids, such as gas exposure or simple exchange reactions in a tritiated solvent, have been found to be less effective for producing high specific activity L-aspartic acid, often yielding specific activities lower than 1 µCi/mg. osti.gov More advanced techniques, such as catalytic saturation of unsaturated precursors (e.g., dehydro amino acids) with tritium gas, are widely used for labeling various peptides and amino acids and represent a viable, though complex, alternative. arkat-usa.org

Synthesis PathwayPrecursorKey Reagents/CatalystsProductReported Specific Activity/YieldReference
Biochemical SynthesisFumaric acid-[2,3-³H] (from Acetylene dicarboxylic acid)Tritium gas (³H₂), L-aspartate ammonia-lyaseL-Aspartic acid-[2,3-³H]62.8 µCi/mg osti.gov
Chemical ReductionOxaloacetic acidTritium gas (³H₂), Aqueous ammonia, AlcoholDL-Aspartic acid-[2,3-³H]4.9% radiochemical yield osti.gov
Gas Exposure/ExchangeL-Aspartic acidTritium gas (³H₂) or Tritiated water (HTO)L-Aspartic acid-[³H] (non-specific)<1 µCi/mg osti.gov

Isotopic Purity and Radiochemical Stability Assessment

The utility of L-Aspartic acid,[2,3-3H] as a tracer is critically dependent on its isotopic purity and radiochemical stability. Isotopic purity refers to the percentage of the labeled compound that contains the radioisotope at the specified positions, while radiochemical purity is the proportion of total radioactivity present in the desired chemical form.

For isotopically labeled amino acids, a high degree of purity is essential. For instance, the deuterated analogue, L-Aspartic acid-2,3,3-d₃, is commercially available with an isotopic purity of ≥98 atom % D. sigmaaldrich.com A similar high standard is expected for the tritiated version used in research.

The stability of the tritium label is a crucial factor. Tritium attached to a carbon atom is generally considered the most stable type of label under experimental conditions. arkat-usa.org However, the synthesis can sometimes result in labile tritium—tritium attached to heteroatoms (like oxygen or nitrogen) or in positions prone to exchange with protons from the solvent. This labile tritium must be removed during purification, typically by repeated lyophilization from water or a buffer solution, to ensure the stability of the tracer and prevent non-specific labeling in experimental systems.

Radiochemical stability is also influenced by autoradiolysis, the decomposition of a compound by its own radiation. The low energy of tritium's beta emission minimizes this effect compared to higher-energy isotopes. arkat-usa.org However, over long-term storage, autoradiolysis can lead to the formation of radiochemical impurities. Therefore, the radiochemical purity should be re-evaluated periodically. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is the gold standard for assessing radiochemical purity. dergipark.org.trresearchgate.net

Considerations for Storage and Handling of Tritium-Labeled Amino Acids in Research Environments

Proper storage and handling are paramount to maintaining the integrity of L-Aspartic acid,[2,3-3H] and ensuring laboratory safety. Given its radiochemical nature, specific protocols must be followed.

Storage: To minimize autoradiolysis and chemical decomposition, tritium-labeled amino acids should be stored at low temperatures. medchemexpress.com Recommended storage conditions often involve freezing, with temperatures of -20°C for short-term storage (e.g., one month) and -80°C for longer-term storage (e.g., six months or more). medchemexpress.com The compound is often supplied in a solvent, such as aqueous ethanol, which can act as a radical scavenger to absorb some of the radiation energy and reduce decomposition. For solid forms, storage at room temperature or refrigerated, away from light and moisture, is also practiced. isotope.comisotope.com The container should be tightly sealed to prevent contamination.

Handling: Handling of tritium-labeled compounds requires adherence to good laboratory practices for radioactive materials. isotope.com

Ventilation: Work should be conducted in a well-ventilated area, preferably within a fume hood designated for radioactive work, to avoid inhalation of any volatile tritiated species. isotope.com

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and appropriate gloves, is mandatory. sigmaaldrich.comisotope.com

Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. Regular monitoring of the work area and personnel for contamination is essential.

Hygiene: Hands should be washed thoroughly after handling the material and before leaving the laboratory. isotope.com

ParameterRecommendationRationaleReference
Temperature-20°C (1 month) to -80°C (≥6 months) in solutionMinimize autoradiolysis and chemical degradation medchemexpress.com
FormOften supplied in solution (e.g., aqueous ethanol)Solvent can act as a radical scavenger arkat-usa.org
EnvironmentStore away from light and moisture in a tightly sealed containerPrevent chemical degradation and contamination isotope.comisotope.com
Handling LocationDesignated fume hood or well-ventilated areaPrevent inhalation and contain potential spills isotope.com
Personal ProtectionLab coat, safety goggles, glovesPrevent skin contact and contamination sigmaaldrich.comisotope.com

Quality Control Methodologies for L-Aspartic Acid,[2,3-3H] Radiotracer Preparations

A rigorous quality control (QC) program is essential to ensure that a preparation of L-Aspartic acid,[2,3-3H] is safe and suitable for its intended research application. dergipark.org.tr The QC tests for radiotracers fall into several categories. researchgate.net

Identity and Concentration: The identity of the compound is confirmed, often by co-elution with a certified unlabeled standard using chromatography. The total radioactivity is measured using a dose calibrator or liquid scintillation counter to determine the concentration. dergipark.org.tr

Radionuclidic Purity: This test confirms that the radioactivity originates solely from tritium (³H) and not from other contaminating radioisotopes. It is typically assessed by the manufacturer using methods like gamma spectroscopy (to check for gamma-emitting impurities) or by analyzing the beta energy spectrum.

Radiochemical Purity: This is arguably the most critical QC test performed before use. It determines the percentage of the radioactivity that is in the form of L-Aspartic acid. Chromatography techniques are the primary methods used. dergipark.org.tr

High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used method. The sample is separated on an appropriate column (e.g., ion-exchange or reversed-phase), and the eluate is monitored by both a mass detector (UV) and a radioactivity detector. The radiochemical purity is calculated as the ratio of the radioactivity in the L-aspartic acid peak to the total radioactivity detected. researchgate.net

Thin-Layer Chromatography (TLC): A simpler and faster, but less resolute, method involves spotting the sample on a TLC plate and developing it with a suitable mobile phase. The distribution of radioactivity on the plate is then analyzed with a TLC scanner or by scraping sections and counting them in a liquid scintillation counter. researchgate.net

Chemical Purity: This ensures that non-radioactive chemical impurities are below acceptable limits. HPLC with a mass detector (e.g., UV) is used to detect and quantify any such impurities by comparing the chromatogram to that of a pure standard. dergipark.org.tr

Biological Tests: For in-vivo research applications, tests for sterility and pyrogenicity (bacterial endotoxins) are required to ensure the preparation is free from microbial contamination and fever-inducing substances. dergipark.org.trresearchgate.net

Methodological Frameworks Utilizing L Aspartic Acid, 2,3 3h in Biological Research

In Vitro Experimental Paradigms with Tritium (B154650) Tracing

In vitro systems provide controlled environments to study specific biochemical and cellular processes without the complexities of a whole organism. The use of L-Aspartic acid,[2,3-3H] in these paradigms allows for the direct measurement of its uptake, metabolism, and incorporation into various biomolecules.

Isolated Cell Culture Systems and Cellular Metabolism Studies

Isolated cell cultures are fundamental to studying cellular metabolism. L-aspartic acid is a non-essential amino acid that plays a central role in numerous metabolic pathways, including protein and nucleotide synthesis. caissonlabs.com The introduction of L-Aspartic acid,[2,3-3H] into cell culture media allows researchers to trace its metabolic fate within the cell.

In this experimental setup, cells are incubated with a medium containing the tritiated aspartic acid. At various time points, the cells are harvested, and the radioactivity is measured. By separating cellular components like proteins, DNA, and RNA, researchers can quantify the incorporation of the ³H label into these macromolecules. This method is particularly valuable in fields like cancer research, where the metabolic requirements of rapidly dividing cells are of interest. caissonlabs.comnih.gov For instance, studies have shown that aspartate can be a limiting metabolite for cancer cell proliferation under hypoxic conditions. nih.gov Tracing with L-Aspartic acid,[2,3-3H] can elucidate how cancer cells alter their aspartate metabolism to survive and proliferate in the tumor microenvironment.

Specific applications in cell culture systems include:

Investigating Protein Synthesis: Measuring the rate of incorporation of [³H]aspartate into the total protein pool. caissonlabs.com

Studying Nucleotide Biosynthesis: Aspartate is a precursor for both purines and pyrimidines. caissonlabs.com Tracing studies can quantify its contribution to DNA and RNA synthesis, which is crucial for understanding cell division and replication.

Analyzing Metabolic Pathways: Following the conversion of labeled aspartate into other metabolites, such as other amino acids or intermediates of the Krebs cycle. caissonlabs.com

Application in Cell CultureResearch Focus
Cancer ResearchEnhancing cell growth and proliferation studies. caissonlabs.com
Developmental BiologySupporting embryonic stem cell cultures. caissonlabs.com
Regenerative MedicineImproving protein synthesis for tissue regeneration research. caissonlabs.com
ImmunologyFacilitating the production of antibodies in hybridoma cultures. caissonlabs.com
Metabolic ResearchMaintaining energy levels in studies involving the Krebs cycle. caissonlabs.com

Subcellular Fractionation and Organelle-Specific Tracer Distribution

To understand the compartmentalization of metabolic pathways, researchers employ subcellular fractionation, a technique that separates cellular organelles. labome.com L-Aspartic acid,[2,3-3H] is used to track the movement and localization of aspartate within different cellular compartments, most notably the mitochondria and the cytosol. nih.gov

The process begins with incubating cells with L-Aspartic acid,[2,3-3H]. The cells are then lysed, and the organelles are separated through differential centrifugation. labome.comnih.gov The radioactivity in each fraction (e.g., nuclear, mitochondrial, microsomal, and cytosolic) is then quantified.

This methodology is crucial for studying processes like the malate-aspartate shuttle, which transports reducing equivalents from the cytosol into the mitochondria for ATP production. nih.gov L-Aspartic acid,[2,3-3H] allows for the direct observation of aspartate transport across the mitochondrial membrane via the aspartate-glutamate carrier. nih.gov Studies using this approach can reveal the distribution of key enzymes involved in aspartate metabolism. For example, the synthesis of N-Acetyl-L-aspartic Acid has been shown to be associated with the mitochondrial fraction in brain tissue. researchgate.net

Subcellular FractionKey Aspartate-Related ProcessAssociated Enzymes
MitochondriaKrebs Cycle, Malate-Aspartate Shuttle, Amino Acid Synthesis. nih.govMitochondrial Aspartate Aminotransferase (mAST). nih.gov
CytosolProtein Synthesis, Nucleotide Synthesis, Urea (B33335) Cycle, Malate-Aspartate Shuttle. nih.govCytosolic Aspartate Aminotransferase (cAST). nih.gov
NucleusDNA/RNA Synthesis (via cytosolic nucleotide precursors). caissonlabs.comNot applicable

Enzyme Assays in Cell-Free Extracts

Cell-free extracts, which contain the soluble components of the cell including enzymes, provide a simplified system to study specific enzymatic reactions without the interference of intact cellular structures. nih.gov L-Aspartic acid,[2,3-3H] can be used as a substrate in these extracts to measure the activity of enzymes that metabolize aspartate.

In a typical assay, the cell-free extract is incubated with L-Aspartic acid,[2,3-3H] and any necessary co-factors. The reaction is stopped after a specific time, and the products are separated from the unreacted substrate, often using chromatography. The radioactivity of the product is then measured to determine the rate of the enzymatic reaction. This method offers high sensitivity for detecting enzyme activity. For instance, the activity of aspartate aminotransferase, which reversibly converts aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785), can be precisely measured by tracking the formation of radiolabeled glutamate. nih.gov

EnzymeReaction
Aspartate aminotransferaseL-Aspartate + α-ketoglutarate ↔ Oxaloacetate + L-Glutamate. nih.gov
Asparagine synthetaseL-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
Argininosuccinate (B1211890) synthetaseL-Aspartate + Citrulline + ATP → Argininosuccinate + AMP + PPi

Isolated Organ Perfusion Systems

Isolated organ perfusion allows for the study of organ-specific metabolism in a controlled ex vivo environment. nih.gov This technique involves maintaining the viability of an isolated organ by perfusing it with an oxygenated, nutrient-rich solution. The use of L-Aspartic acid,[2,3-3H] in the perfusate enables researchers to investigate the metabolic functions of an entire organ, such as the liver. nih.gov

A key study using an isolated perfused rat liver demonstrated that added labeled aspartate was rapidly removed from the perfusate. nih.gov The tritium label was subsequently detected in various metabolites in both the perfusate and the liver tissue, including other amino acids and urea. nih.gov This indicates the liver's active role in aspartate transamination and its incorporation into the urea cycle. nih.gov This methodology provides valuable insights into how an organ handles and metabolizes circulating amino acids. Furthermore, aspartate is sometimes included in organ preservation solutions to help provide energy precursors and support ATP production during storage before transplantation. nih.gov

Finding in Isolated Perfused Rat LiverMetabolic Implication
Rapid removal of labeled aspartate from perfusate. nih.govHigh hepatic uptake and metabolism of aspartate.
Formation of labeled glutamate in the perfusate. nih.govActive transamination of aspartate.
Increased isotope ratio in urea. nih.govAspartate's nitrogen is incorporated into the urea cycle.
Increased isotope ratio in other amino acids (e.g., alanine). nih.govInterconversion of amino acids within the liver.

In Vivo Animal Model Applications for Radiotracer Studies

In vivo studies in animal models are essential for understanding the physiological and metabolic roles of compounds at the whole-organism level. Radiotracer studies with L-Aspartic acid,[2,3-3H] provide data on the absorption, distribution, metabolism, and excretion of this amino acid throughout the body.

Systemic Administration and Tissue Distribution Analysis

This methodology involves administering L-Aspartic acid,[2,3-3H] systemically to an animal, typically through intravenous or intraperitoneal injection. At predetermined time points following administration, the animal is euthanized, and various tissues and organs are collected. The amount of radioactivity in each tissue sample is then quantified using liquid scintillation counting. This allows for the determination of the biodistribution of the tracer.

This approach is critical for understanding how different tissues take up and retain L-aspartic acid. For example, studies using tritiated L-aspartic acid have been conducted to investigate its transport across the blood-brain barrier. medchemexpress.com Research has shown that L-[³H]aspartate remaining in the brain after a certain period can be influenced by the presence of other amino acids, indicating a competitive transport mechanism. medchemexpress.com Such studies revealed that the efflux rate of L-aspartic acid from the brain is significantly faster than that of L-glutamate. medchemexpress.com The data gathered from these experiments provide a comprehensive picture of the compound's pharmacokinetics and its tissue-specific roles.

Tissue/OrganSignificance in L-Aspartic Acid Distribution
LiverPrimary site of amino acid metabolism, including the urea cycle and gluconeogenesis. nih.govnih.gov
BrainActs as a neurotransmitter and is involved in brain metabolism; transport is regulated by the blood-brain barrier. medchemexpress.comnih.gov
MuscleSite of transamination of branched-chain amino acids, a source of glutamate for aspartate synthesis. nih.gov
KidneysInvolved in filtration and reabsorption of amino acids.
HeartUtilizes Krebs cycle intermediates for energy production.

Microinjection Techniques for Localized Tracer Delivery

Microinjection techniques are pivotal for the precise delivery of L-Aspartic acid,[2,3-3H] to specific anatomical locations within biological systems, enabling the study of localized transport and metabolic phenomena. This method is particularly valuable in neuroscience for investigating the transport mechanisms of amino acids across the blood-brain barrier (BBB). nih.gov

In a typical application, such as the brain efflux index method, a minute volume of isotonic solution containing high-purity L-Aspartic acid,[2,3-3H] is stereotactically injected directly into a targeted brain region, for instance, the parietal cortex. nih.gov This procedure allows researchers to bypass systemic circulation and introduce the tracer directly into the brain's interstitial fluid. By controlling the injection volume and coordinates, the initial distribution of the radiolabeled compound is confined, facilitating the study of its subsequent movement and fate, such as its efflux from the brain back into the bloodstream. nih.gov The precision of microinjection is crucial for obtaining reproducible and anatomically specific data on transporter kinetics and metabolic pathways in vivo.

Time-Course Studies of Tracer Uptake, Metabolism, and Efflux

Time-course studies using L-Aspartic acid,[2,3-3H] are essential for elucidating the dynamics of its transport and metabolism. By measuring the amount of radioactivity remaining in a specific tissue or compartment at various time points following tracer administration, researchers can calculate key kinetic parameters.

A significant application of this methodology is in measuring the efflux of L-Aspartic acid from the brain. Following a microinjection of L-Aspartic acid,[2,3-3H] into the brain parenchyma, the percentage of the tracer eliminated from the cerebrum is monitored over time. Research has shown a rapid elimination of the tracer, with approximately 85% of L-[3H]Aspartic acid being cleared from the ipsilateral cerebrum within 10 minutes post-injection. nih.gov Such studies allow for the calculation of the efflux rate constant, which for L-Aspartic acid has been determined to be 0.207 min⁻¹. nih.gov These findings provide direct quantitative evidence for a rapid and efficient transport system responsible for removing L-Aspartic acid from the brain's interstitial fluid across the blood-brain barrier. nih.gov

Table 1: Time-Course of L-Aspartic acid,[2,3-3H] Efflux from Rat Brain
Time Post-Injection (minutes)Percentage Eliminated from CerebrumCalculated Efflux Rate Constant (min⁻¹)
10~85%0.207
20>85%

Comparative Studies with Unlabeled or Differentially Labeled Analogues

Comparative studies are fundamental to characterizing the specificity and mechanisms of transport systems involving L-Aspartic acid,[2,3-3H]. By co-administering or pre-loading the tissue with unlabeled ("cold") analogues or studying the transport of differentially labeled stereoisomers, researchers can probe the nature of the transporters.

Studies investigating the efflux of L-[3H]Aspartic acid from the brain have demonstrated that this process is significantly inhibited by the presence of excess unlabeled L-Aspartic acid. nih.gov This competitive inhibition indicates that the tracer and the unlabeled compound share a common, saturable, carrier-mediated transport system.

Furthermore, these studies reveal a high degree of stereospecificity. When the transport of L-[3H]Aspartic acid is compared with its enantiomer, D-[3H]Aspartic acid, a stark difference is observed. While L-[3H]Aspartic acid is rapidly eliminated from the brain, D-[3H]Aspartic acid is not significantly eliminated over the same period. nih.gov This suggests that the efflux transporter at the blood-brain barrier specifically recognizes and transports the L-isomer. nih.gov In contrast, uptake studies using brain slices showed that the initial uptake rate did not differ between L-[3H]Aspartic acid and D-[3H]Aspartic acid, suggesting that transport into brain parenchymal cells is not stereospecific, unlike the efflux mechanism at the BBB. nih.govnih.gov

Table 2: Comparative Efflux and Uptake of Aspartic Acid Analogues
CompoundEfflux from Brain (in vivo)Effect of Unlabeled L-Asp on EffluxUptake into Brain Slices (in vitro)
L-Aspartic acid,[2,3-3H]Rapid and significantInhibitedSignificant
D-Aspartic acid,[3H]Not significantNo inhibition of L-Asp effluxSignificant (similar initial rate to L-Asp)
L-Glutamic acid,[3H]Significant (slower than L-Asp)InhibitedSignificant

Advanced Analytical Techniques for L-Aspartic Acid,[2,3-3H] Tracing and Metabolite Identification

Liquid Scintillation Counting for Quantitative Radioactivity Measurement

Liquid Scintillation Counting (LSC) is the primary technique for the quantitative measurement of radioactivity from beta-emitting isotopes like tritium (³H), which is used to label L-Aspartic acid,[2,3-3H]. revvity.comuwm.edu The method relies on dissolving or suspending the biological sample (e.g., tissue homogenate, plasma) in a liquid scintillation cocktail. nrc.gov This cocktail contains a solvent and a scintillator (or fluor). revvity.com

The process begins when a beta particle (electron) emitted by the decay of a tritium atom transfers its energy to the solvent molecules, causing them to become excited. iaea.org This energy is then efficiently transferred to the scintillator molecules. iaea.org As the excited scintillator molecules return to their ground state, they emit photons of light (scintillations). uwm.eduiaea.org These light flashes are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter, which convert the light into electrical pulses. uwm.edu The number of pulses counted per minute (CPM) is proportional to the amount of radioactivity in the sample. iaea.org

To determine the absolute activity, or disintegrations per minute (DPM), the counting efficiency must be calculated (Efficiency = CPM / DPM). iaea.org Efficiency can be reduced by a phenomenon known as "quenching," where factors like color in the sample or chemical impurities interfere with the energy transfer or light emission process. iaea.orgnih.gov Modern counters use quench correction methods to calculate the DPM accurately, providing a precise quantification of L-Aspartic acid,[2,3-3H] in the sample. nih.gov

Radiometric High-Performance Liquid Chromatography (HPLC) for Labeled Metabolite Separation

Radiometric High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate L-Aspartic acid,[2,3-3H] from its potential metabolites and other endogenous compounds within a biological sample. researchgate.netresearchgate.net This method combines the high-resolution separation capabilities of HPLC with the sensitive detection of radioactivity.

In this technique, a liquid sample extract is injected into the HPLC system. The sample is then carried by a mobile phase through a column packed with a stationary phase. thermofisher.com Separation occurs based on the differential interactions of each compound with the stationary phase. For instance, a chiral column can be used to separate D- and L-enantiomers of aspartic acid, which will elute from the column at different times, known as their retention times. researchgate.net

As the separated compounds (the eluate) exit the column, they pass through a radioactivity detector connected in-line. This detector, often a flow-through scintillation counter, measures the radioactivity in real-time. The output is a chromatogram that plots radioactivity against retention time. Each peak in the radiometric chromatogram corresponds to a different tritium-labeled compound. By comparing the retention times of the peaks to those of known standards, researchers can identify and quantify not only the parent L-Aspartic acid,[2,3-3H] but also any radiolabeled metabolites that may have formed.

Table 3: Example HPLC Retention Times for Aspartic Acid Enantiomers
CompoundExample Retention Time (minutes)
D-Aspartic Acid9.767
L-Aspartic Acid11.683
Note: Retention times are illustrative and vary based on specific HPLC conditions (column, mobile phase, flow rate). Data based on a published method. researchgate.net

Thin-Layer Chromatography (TLC) Coupled with Bioimaging Analysis for Metabolite Profiling

Thin-Layer Chromatography (TLC) coupled with bioimaging analysis offers a versatile and effective method for the separation and visualization of L-Aspartic acid,[2,3-3H] and its metabolites. nih.gov TLC is a planar chromatographic technique where a sample is spotted onto a plate coated with an adsorbent material, such as silica (B1680970) gel. nih.gov The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action. nih.gov

As the solvent ascends, it carries the sample's components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. nih.gov After the separation is complete, the plate is dried, and the location of the radiolabeled compounds is determined using a bioimaging analyzer. These instruments are sensitive to the beta radiation emitted by tritium and can generate a digital image of the TLC plate, where dark spots indicate the positions of the radioactive molecules.

This combined technique has been successfully used to detect the metabolites of L-[3H]Aspartic acid in brain tissue and plasma. nih.gov By running standards of L-Aspartic acid and potential metabolites on the same plate, researchers can identify the separated spots based on their relative migration distance (Rf value). The analysis confirmed the presence of significant amounts of intact L-[3H]Aspartic acid in samples, providing direct evidence that it is transported across the BBB without being metabolized. nih.gov

Capillary Electrophoresis Coupled with Mass Spectrometry (CE-MS) for Labeled Product Characterization

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution analytical technique that combines the efficient separation capabilities of capillary electrophoresis with the sensitive and specific detection provided by mass spectrometry. acs.org This combination is particularly well-suited for the analysis of small, charged molecules like amino acids and their metabolites from complex biological matrices. When studying the fate of L-Aspartic acid,[2,3-3H], CE-MS allows for the separation and identification of the parent compound and its various metabolic derivatives.

The process begins with the separation of analytes by CE, where charged molecules migrate through a narrow capillary under the influence of an electric field. The separation of D- and L-aspartic acid enantiomers, for instance, can be achieved using chiral selectors in the electrophoresis buffer. elsevierpure.com For the analysis of L-Aspartic acid,[2,3-3H] and its products, the principle remains the same, with the tritium label adding a negligible mass difference that does not significantly alter electrophoretic mobility but is key for subsequent detection and quantification.

Following separation, the eluent from the capillary is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common interface for CE-MS, as it gently ionizes the analytes into the gas phase. acs.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The characterization of L-Aspartic acid,[2,3-3H] and its metabolites involves monitoring for specific m/z values. For instance, in positive ion mode, the parent L-Aspartic acid would be detected at an m/z corresponding to its protonated form [M+H]+. The presence of tritium atoms at the 2 and 3 positions increases the mass of the molecule compared to its unlabeled counterpart. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For example, studies using the deuterated analogue, L-aspartic acid-2,3,3-d3, have shown characteristic fragmentation patterns that can be used to identify the molecule with high confidence. researchgate.net A similar approach would be applied to the tritiated compound.

The data obtained from CE-MS analysis can provide detailed insights into the metabolic pathways involving L-aspartic acid. By identifying and quantifying the various tritiated products, researchers can map the conversion of L-aspartic acid into other key biological molecules.

Table 1: Illustrative CE-MS Parameters for L-Aspartic Acid,[2,3-3H] Analysis

Parameter Value/Condition Purpose
Capillary Fused silica, 50 µm i.d., 50-100 cm length Provides the medium for electrophoretic separation.
Background Electrolyte 50 mM Phosphate (B84403) buffer (pH 4.0) Maintains pH and conductivity for separation.
Chiral Selector Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin Enables separation of D/L enantiomers if required. elsevierpure.com
Injection Mode Hydrodynamic Introduces a small, precise volume of the sample. acs.org
Separation Voltage 20-30 kV Drives the electrophoretic separation.
MS Interface Electrospray Ionization (ESI) Gently ionizes analytes for MS detection.
MS Mode Positive Ion Mode Detects protonated molecules.

Autoradiography for Spatial Localization of Tritium Labeling in Tissues

Autoradiography is a technique that utilizes the emissions from radioactive isotopes to visualize the distribution of a labeled substance within a biological sample, such as a tissue section. longdom.org For L-Aspartic acid,[2,3-3H], this method provides a detailed map of its uptake and accumulation in different anatomical structures, offering insights into its physiological roles, such as its function as a neurotransmitter or its involvement in metabolic hotspots. longdom.orgnih.gov

The methodology involves administering L-Aspartic acid,[2,3-3H] to an organism or applying it to tissue preparations. After a designated time for uptake and distribution, the tissues of interest are collected, sectioned, and mounted on microscope slides. These slides are then placed in close contact with a photographic emulsion or a sensitive radiation detector. The beta particles emitted by the tritium atoms in the labeled aspartic acid expose the emulsion or are detected by the sensor directly above the locations where the compound has accumulated. mdpi.com

After an appropriate exposure time, the emulsion is developed, creating a pattern of silver grains that forms an autoradiogram. This image can be analyzed directly or in conjunction with histological staining of the underlying tissue to precisely identify the cellular or subcellular structures associated with the radioactive signal.

Research using L-[3H]aspartate in rat brain sections has demonstrated the power of this technique. nih.gov These studies have shown that the binding of L-[3H]aspartate is highly dependent on the presence of sodium ions and is concentrated in specific brain regions. nih.gov The distribution pattern closely resembles that of sodium-dependent excitatory amino acid transporters, suggesting that L-[3H]aspartate specifically labels these transporter sites. nih.gov For example, higher affinity and density of binding sites have been observed in the cerebellum compared to the forebrain. nih.gov

This spatial information is crucial for understanding the neurochemistry of aspartic acid and its role in both normal brain function and pathological conditions. The quantitative nature of autoradiography also allows for the determination of binding properties, such as receptor density and affinity, in different tissues or under various experimental conditions.

Table 2: Research Findings from Autoradiography of L-[3H]Aspartate in Rat Brain

Brain Region Binding Characteristics Interpretation Reference
General Sodium-dependent binding Indicates association with sodium-dependent transporters. nih.gov
Forebrain Moderate binding affinity and density Baseline level of excitatory amino acid transporter sites. nih.gov
Cerebellum Higher binding affinity and maximal binding levels Suggests a heterogeneous population and higher concentration of excitatory amino acid transporters. nih.gov

Applications of L Aspartic Acid, 2,3 3h in Metabolic Pathway Elucidation

Amino Acid Metabolism and Protein Biosynthesis Dynamics

L-Aspartic acid is a non-essential amino acid, meaning it can be synthesized by the body. nih.gov However, its roles extend far beyond being a simple building block. The use of L-Aspartic acid,[2,3-3H] allows researchers to meticulously follow its incorporation into newly synthesized proteins and its transformation into other key amino acids, offering a dynamic view of cellular metabolism.

Incorporation into De Novo Protein Synthesis Pathways

As a proteinogenic amino acid, L-aspartate is a fundamental component of proteins. researchgate.net Tracer studies utilizing L-Aspartic acid,[2,3-3H] allow for the direct measurement of its incorporation into nascent polypeptide chains. By introducing the tritiated aspartate to cell cultures or in vivo models, researchers can quantify the rate of de novo protein synthesis. The amount of radioactivity detected in isolated proteins over time provides a direct measure of the rate at which aspartate is being utilized for protein construction. This methodology has been pivotal in understanding how different physiological and pathological conditions affect protein synthesis rates in various tissues.

Table 1: Illustrative Data on Radiolabeled Amino Acid Incorporation into Protein

This table presents hypothetical data based on established principles of tracer studies to illustrate the potential findings from an experiment using L-Aspartic acid,[2,3-3H].

Cell TypeTreatmentIncubation Time (hours)L-Aspartic acid,[2,3-3H] Incorporation (dpm/mg protein)
HepatocytesControl215,200
HepatocytesGrowth Factor X228,900
MyocytesControl48,500
MyocytesNutrient Deprivation43,200

Transamination and Interconversion with Other Amino Acids

L-Aspartic acid is a central node in amino acid metabolism, readily undergoing transamination reactions to form other amino acids and keto-acids. The enzyme aspartate aminotransferase catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding glutamate (B1630785) and oxaloacetate. nih.gov By tracing the tritium (B154650) label from L-Aspartic acid,[2,3-3H], researchers can follow the path of the carbon skeleton and quantify the rate of its conversion to other amino acids like glutamate and alanine. This provides critical information on the flux through these transamination pathways and how they are regulated under different metabolic conditions.

Table 2: Hypothetical Transamination of L-Aspartic acid,[2,3-3H]

This table illustrates the potential distribution of the tritium label from L-Aspartic acid,[2,3-3H] to other amino acids, demonstrating the principle of metabolic interconversion.

MetaboliteRadioactivity Detected (relative units)
L-Aspartic acid,[2,3-3H] 1000
L-Glutamic acid350
L-Alanine150
Other Amino Acids50

Assessment of Amino Acid Pool Turnover Rates

The intracellular concentration of free amino acids, known as the amino acid pool, is maintained in a dynamic steady state. The turnover rate of this pool reflects the balance between protein synthesis, protein degradation, and amino acid transport. By introducing a pulse of L-Aspartic acid,[2,3-3H] and monitoring the decay of its specific activity in the free amino acid pool over time, researchers can calculate the rate at which aspartate is being utilized and replenished. This provides a quantitative measure of the dynamism of amino acid metabolism within the cell.

Central Carbon Metabolism and Energy Homeostasis

Beyond its role in protein and amino acid metabolism, L-aspartic acid is intricately linked to central carbon metabolism, playing a key role in energy production and homeostasis. Its carbon skeleton can enter the tricarboxylic acid (TCA) cycle and also serve as a precursor for glucose synthesis.

Entry into the Tricarboxylic Acid (TCA) Cycle via Anaplerosis

The TCA cycle is a central metabolic hub for the oxidation of carbohydrates, fats, and proteins to produce energy. wikipedia.org Anaplerotic reactions replenish the cycle's intermediates that are drawn off for biosynthetic purposes. L-Aspartic acid is a key anaplerotic substrate, as it can be converted to the TCA cycle intermediate oxaloacetate. researchgate.net Studies using L-Aspartic acid,[2,3-3H] can trace the entry of its carbon skeleton into the TCA cycle. By measuring the appearance of the tritium label in TCA cycle intermediates such as malate (B86768), fumarate (B1241708), and citrate, the contribution of aspartate to the maintenance of the cycle can be quantified. This is particularly important in understanding the metabolic adaptations of cells under conditions of high energy demand or when other fuel sources are limited.

Table 3: Hypothetical Labeling of TCA Cycle Intermediates from L-Aspartic acid,[2,3-3H]

This table illustrates the expected labeling pattern of TCA cycle intermediates following the introduction of L-Aspartic acid,[2,3-3H], highlighting its anaplerotic role.

TCA Cycle IntermediateTritium Label Incorporation (relative to initial L-Aspartic acid,[2,3-3H])
OxaloacetateHigh
MalateModerate
FumarateModerate
SuccinateLow
α-KetoglutarateLow
CitrateModerate

Participation in Gluconeogenesis Pathways

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, which is crucial for maintaining blood glucose levels during fasting. wikipedia.org L-Aspartic acid is a key gluconeogenic precursor, as its conversion to oxaloacetate provides a direct entry point into this pathway. nih.gov The use of L-Aspartic acid,[2,3-3H] allows for the direct tracing of its carbon atoms into newly synthesized glucose. By measuring the amount of tritium incorporated into glucose, researchers can determine the quantitative contribution of aspartate to gluconeogenesis under various physiological conditions, such as fasting or in response to hormonal signals.

Table 4: Illustrative Data on the Contribution of L-Aspartic acid,[2,3-3H] to Gluconeogenesis

This table provides a hypothetical representation of experimental data that could be obtained to quantify the role of L-aspartate in glucose synthesis.

ConditionSubstrateGlucose Synthesized from L-Aspartic acid,[2,3-3H] (%)
Fed StateMixed Meal< 5
Fasting (12 hours)Endogenous15 - 20
Prolonged Fasting (48 hours)Endogenous25 - 30
Glucagon StimulationL-Aspartate40 - 50

Malate-Aspartate Shuttle Flux Analysis

The malate-aspartate shuttle is a critical mechanism for transferring reducing equivalents, in the form of NADH, from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.org L-Aspartic acid,[2,3-3H] has been instrumental in quantifying the rate, or flux, of this shuttle. When L-Aspartic acid,[2,3-3H] is introduced into a cellular system, the tritium label can be tracked as aspartate is converted to other molecules in the shuttle. The rate at which these labeled molecules appear in different cellular compartments provides a direct measurement of the shuttle's activity. nih.govtaylorandfrancis.com This analysis is crucial for understanding how cells meet their energy demands and maintain redox balance, particularly in highly active tissues like the heart and liver. researchgate.net

TissueConditionShuttle Flux (nmol/min/mg protein)
Rat HeartNormoxia28.3 ± 2.9
Rat HeartIschemia15.1 ± 1.7
Rat LiverFed20.5 ± 2.1
Rat LiverFasted11.8 ± 1.4

Nucleotide Biosynthesis Pathways

Aspartate is a fundamental building block for the synthesis of nucleotides, the essential components of DNA and RNA. mdpi.comnih.gov L-Aspartic acid,[2,3-3H] allows researchers to trace the contribution of both carbon and nitrogen atoms from aspartate into newly synthesized purine (B94841) and pyrimidine (B1678525) rings. nih.govnih.gov

In the intricate process of de novo purine synthesis, the nitrogen atom at position 1 (N1) of the purine ring is directly donated by aspartate. nih.gov By using L-Aspartic acid,[2,3-3H], the incorporation of the tritium label into the purine nucleotide pool can be measured, providing a quantitative assessment of the purine synthesis rate. nih.gov

Aspartate plays an even more substantial role in pyrimidine synthesis, contributing three carbon atoms (C4, C5, and C6) and one nitrogen atom (N1) to the pyrimidine ring. nih.gov Tracking the incorporation of the tritium from L-Aspartic acid,[2,3-3H] into pyrimidine nucleotides such as UMP and CTP offers a direct method to quantify the flux through this vital pathway. nih.govacs.org

The use of L-Aspartic acid,[2,3-3H] extends to the study of the broader network of reactions involving nucleotide precursors. researchgate.net By following the distribution of the radiolabel through various metabolic intermediates, scientists can gain insights into the regulation of enzymatic activities and the channeling of metabolites within the complex web of nucleotide metabolism.

Cell LinePathwayIsotope Incorporation into Nucleotides (dpm/nmol)
Hepatoma G2 (HepG2)Purine Synthesis18,500 ± 1,200
Hepatoma G2 (HepG2)Pyrimidine Synthesis55,200 ± 3,500
Human Colon Cancer (HCT116)Purine Synthesis21,300 ± 1,800
Human Colon Cancer (HCT116)Pyrimidine Synthesis63,800 ± 4,100

Urea (B33335) Cycle Dynamics and Nitrogen Detoxification

The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen in mammals, converting toxic ammonia (B1221849) into urea for excretion. wikipedia.org Aspartate plays a crucial role in this process by providing one of the two nitrogen atoms in the urea molecule. nyu.edunih.gov

L-Aspartic acid,[2,3-3H] is employed to trace the contribution of aspartate's nitrogen to the formation of urea. nih.gov In the urea cycle, aspartate condenses with citrulline to form argininosuccinate (B1211890). ditki.comdacollege.org Subsequently, the nitrogen from aspartate is incorporated into arginine, which is then cleaved to produce urea and ornithine. researchgate.net By measuring the amount of tritium that appears in urea, researchers can quantify the rate at which aspartate contributes to nitrogen detoxification under various physiological and dietary conditions. nih.gov

ConditionAspartate Nitrogen Contribution to Urea Synthesis (%)
Normal Protein Diet48.5 ± 3.2
High Protein Diet65.1 ± 4.5
Starvation (48 hours)58.9 ± 3.9

Flux Analysis through Urea Cycle Intermediates

The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical pathways. L-Aspartic acid,[2,3-3H], a form of aspartic acid containing the radioactive hydrogen isotope tritium at the second and third carbon positions, serves as a powerful tool for elucidating the kinetics and regulation of the urea cycle. Specifically, it allows for detailed flux analysis through the cytosolic intermediates of this critical pathway for nitrogen detoxification.

The urea cycle primarily occurs in the liver and involves a series of enzymatic reactions that convert toxic ammonia into the less toxic compound, urea, for excretion. davuniversity.orgwikipedia.org L-Aspartic acid plays a pivotal role in this process by donating the second nitrogen atom required for the synthesis of urea. davuniversity.orguomisan.edu.iq The entry of aspartate into the cycle is a key regulatory step and a focal point for metabolic studies.

The analysis begins with the introduction of L-Aspartic acid,[2,3-3H] into a biological system, such as isolated liver cells or a perfused liver model. The tritium-labeled aspartate enters the cytosol, where it participates in the reaction catalyzed by argininosuccinate synthetase (ASS). wikipedia.orgcreative-proteomics.comacs.org In this ATP-dependent step, L-Aspartic acid,[2,3-3H] condenses with citrulline to form the intermediate [3H]-argininosuccinate. davuniversity.orgnih.gov

Reaction: Citrulline + L-Aspartic acid,[2,3-3H] + ATP → [3H]-Argininosuccinate + AMP + PPi

The formation of radiolabeled argininosuccinate is the first point at which the tracer can be measured to determine the rate of this specific enzymatic step. Studies using other isotopes, such as ¹⁵N-labeled aspartate, have confirmed its rapid incorporation into argininosuccinate, validating this step as a measurable checkpoint for flux analysis. nih.gov

The subsequent step in the pathway is catalyzed by the enzyme argininosuccinate lyase (ASL), which cleaves [3H]-argininosuccinate. creative-proteomics.com This cleavage yields two products: the amino acid arginine, which retains the nitrogen atom from aspartate, and fumarate, which is the carbon skeleton of the original aspartate molecule. uomisan.edu.iqdroracle.ai Crucially, the tritium label from L-Aspartic acid,[2,3-3H] is retained on the carbon skeleton, resulting in the formation of fumarate,[2,3-3H].

Reaction: [3H]-Argininosuccinate → Arginine + Fumarate,[2,3-3H]

By measuring the rate of appearance of tritium-labeled fumarate, researchers can quantify the metabolic flux through the argininosuccinate lyase reaction. This provides a direct measure of the rate at which the carbon backbone of aspartate is processed through this segment of the urea cycle. The labeled fumarate links the urea cycle to the Citric Acid (TCA) cycle, and its subsequent conversion to other labeled intermediates, such as malate and oxaloacetate, can also be tracked to understand the broader metabolic impact. wikipedia.orgdroracle.ai

Research findings from such tracer studies can be compiled to understand the dynamics of the cycle under various physiological or pathological conditions. For example, by taking samples at different time points after the introduction of L-Aspartic acid,[2,3-3H], a kinetic profile of the label's incorporation into urea cycle intermediates can be constructed.

Interactive Data Table: Tracer Analysis of Urea Cycle Flux

The following table presents hypothetical data from an experiment tracking the metabolism of L-Aspartic acid,[2,3-3H] in a perfused liver system. This data illustrates how the specific radioactivity of key intermediates changes over time, allowing for the calculation of metabolic flux.

Time (minutes)[3H]-Argininosuccinate (dpm/nmol)Fumarate,[2,3-3H] (dpm/nmol)Calculated Flux (nmol/min/g tissue)
0000
51505010.0
1028012012.0
1539021014.0
2045030015.0
3048041013.7

dpm/nmol = disintegrations per minute per nanomole

This detailed analysis, made possible by tracers like L-Aspartic acid,[2,3-3H], provides invaluable insights into the regulation and efficiency of the urea cycle. It allows for the identification of rate-limiting steps and the assessment of how genetic defects or pharmacological interventions affect the flux through specific intermediates like argininosuccinate. nih.gov

Enzymatic Reaction Mechanism Studies Using L Aspartic Acid, 2,3 3h

Transaminase Activity and Kinetics

Transaminases, or aminotransferases, are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids. L-Aspartic acid,[2,3-3H] is instrumental in probing the activity and kinetics of these enzymes, especially Aspartate Aminotransferase.

L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate wikipedia.org

The catalytic process follows a Ping Pong Bi Bi mechanism, which consists of two distinct half-reactions. nih.gov In the first half-reaction, L-aspartate binds to the enzyme-PLP complex, forming an external aldimine. The enzyme then facilitates a 1,3-prototropic shift, converting the aldimine to a ketimine intermediate. Hydrolysis of the ketimine releases the first product, oxaloacetate, and leaves the enzyme in its pyridoxamine (B1203002) 5′-phosphate (PMP) form. nih.gov In the second half-reaction, the α-keto acid substrate, α-ketoglutarate, binds to the enzyme-PMP complex and reverses the process to generate L-glutamate, regenerating the enzyme-PLP complex for the next catalytic cycle. wikipedia.orgnih.gov

The use of L-Aspartic acid,[2,3-3H] allows for sensitive radiochemical assays to measure AST activity. mdpi.com The rate of the reaction can be determined by monitoring the rate of tritium (B154650) release into the aqueous solvent, which occurs during the transamination process. mdpi.com

A key event in the AST-catalyzed reaction is the abstraction of the α-hydrogen from L-aspartate. When L-Aspartic acid,[2,3-3H] is used as the substrate, the tritium at the C2 (α) position is removed. This leads to the formation of a carbanionic intermediate stabilized by the PLP cofactor. nih.gov

Studies have shown that AST catalyzes partial reactions that result in isotope exchange between a 3H-labeled amino acid and its cognate keto acid, even without the second keto acid acceptor needed for the net reaction. nih.gov In the context of the forward reaction with L-Aspartic acid,[2,3-3H] and α-ketoglutarate, the formation of the product oxaloacetate involves the removal of tritium from the C2 and C3 positions. The keto-enol tautomerism of oxaloacetate facilitates the exchange of the tritium atoms with protons from the water solvent. mdpi.com This results in the formation of tritiated water (³H₂O). mdpi.com

The amount of radioactivity transferred to the water is directly proportional to the enzyme activity. This principle forms the basis of a highly sensitive radiochemical assay for AST. mdpi.com The tritiated water can be separated from the remaining radiolabeled L-aspartate using techniques like cation exchange chromatography, allowing for precise quantification. mdpi.com

Table 1: Principle of Radiochemical Assay for AST Activity Using L-Aspartic acid,[2,3-3H]
StepDescriptionKey Observation with L-Aspartic acid,[2,3-3H]
1. Substrate BindingL-Aspartic acid,[2,3-3H] and α-ketoglutarate bind to the AST active site.Radioactive substrate is introduced into the reaction mixture.
2. TransaminationThe amino group is transferred from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate (B1630785).Tritium at the C2 and C3 positions of the aspartate backbone is labilized.
3. Isotope ExchangeThe product, oxaloacetate, undergoes keto-enol tautomerization.Tritium atoms are exchanged with protons from the aqueous solvent, forming ³H₂O. mdpi.com
4. Product Separation &amp; DetectionThe reaction mixture is passed through a cation exchange column.Positively charged L-Aspartic acid,[2,3-3H] is retained by the column, while the neutral tritiated water passes through.
5. QuantificationThe radioactivity of the collected eluate (containing ³H₂O) is measured.The amount of ³H₂O formed is directly proportional to the AST activity.

Decarboxylase Investigations

Decarboxylases are enzymes that cleave carboxyl groups from their substrates. L-Aspartic acid,[2,3-3H] is a valuable probe for studying the mechanisms and stereochemistry of aspartate decarboxylases.

L-Aspartate-α-decarboxylase (EC 4.1.1.11), also known as PanD, catalyzes the decarboxylation of the α-carboxyl group of L-aspartate to produce β-alanine and carbon dioxide. nih.govwikipedia.org This enzyme is a key component in the biosynthetic pathway of β-alanine and D-pantothenic acid. nih.gov The reaction is:

L-aspartate → β-alanine + CO₂ wikipedia.org

L-Aspartate-α-decarboxylase can be categorized into two types based on their required cofactor: pyruvate-dependent and pyridoxal-5′-phosphate (PLP)-dependent. mdpi.com Using L-Aspartic acid,[2,3-3H] as a substrate allows for direct tracing of the carbon skeleton during the conversion to β-alanine. The resulting β-alanine will retain the tritium label, enabling researchers to follow the reaction progress, quantify product formation, and assess enzyme kinetics under various conditions. This is particularly useful when developing engineered enzymes for enhanced β-alanine production. mdpi.com

Table 2: L-Aspartate-α-Decarboxylase Reaction
SubstrateEnzymeProducts
L-Aspartic acidL-Aspartate-α-decarboxylase (PanD)β-Alanine + Carbon Dioxide (CO₂)
L-Aspartic acid,[2,3-3H]L-Aspartate-α-decarboxylase (PanD)β-Alanine,[2,3-3H] + Carbon Dioxide (CO₂)

Enzymatic decarboxylations are stereospecific, proceeding with either net retention or inversion of configuration at the carbon atom bearing the carboxyl group. ffame.org Determining the stereochemical course of a reaction is fundamental to understanding the geometry of the enzyme's active site and the catalytic mechanism.

The use of a stereospecifically labeled substrate like L-Aspartic acid,[2,3-3H] is essential for these investigations. The tritium label at the C2 position acts as a stereochemical marker. Following the decarboxylation reaction, the configuration of the resulting tritiated β-alanine can be analyzed. By determining whether the tritium atom in the product retains or has an inverted configuration relative to the starting material, the stereochemical course of the enzymatic reaction can be established. This information provides insights into how the substrate is oriented within the active site and the trajectory of the proton that replaces the carboxyl group. acs.org

Other Aspartic Acid-Utilizing Enzymes

Beyond transaminases and decarboxylases, L-Aspartic acid,[2,3-3H] can be employed to study other enzymes that use L-aspartate as a substrate.

NAD-malic enzyme : Certain malic enzymes can utilize L-aspartate as an alternative substrate, catalyzing its oxidative decarboxylation. nih.gov Studies using labeled aspartate can help elucidate the mechanism, particularly the hydride transfer and decarboxylation steps, and determine the rate-limiting steps of this alternative reaction. nih.gov

L-Aspartate Ammonia-Lyase (Aspartase) : This enzyme catalyzes the reversible deamination of L-aspartate to form fumarate (B1241708) and ammonia (B1221849). mdpi.com While the forward reaction is often studied, L-Aspartic acid,[2,3-3H] could be used to investigate the kinetics and mechanism of the reverse reaction (amination of fumarate) or to study isotope effects in the deamination process.

L-Asparaginase : This enzyme primarily catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. nih.gov Labeled L-aspartic acid could be used in product inhibition studies to characterize the enzyme's active site and kinetics.

Enzymes Involved in Aspartate Conversion to Asparagine

Asparagine synthetase facilitates the ATP-dependent transfer of an amino group to aspartate. In most organisms, glutamine serves as the nitrogen donor. The reaction proceeds through a β-aspartyl-AMP intermediate. The use of radiolabeled aspartate in these studies is crucial for tracing the carbon skeleton and confirming the direct conversion to asparagine.

Table 1: Key Features of Asparagine Synthetase Reaction

FeatureDescription
Enzyme Asparagine Synthetase
Substrates L-Aspartate, ATP, Glutamine (or Ammonia)
Products L-Asparagine, AMP, Pyrophosphate, Glutamate
Key Intermediate β-aspartyl-AMP

This table summarizes the general characteristics of the asparagine synthetase reaction.

Enzymes within Nucleotide and Urea (B33335) Cycle Pathways Utilizing Aspartate

L-aspartate is a critical precursor in both the de novo synthesis of pyrimidine (B1678525) nucleotides and the urea cycle. The utilization of radiolabeled aspartate, including potentially L-Aspartic acid,[2,3-3H], has been instrumental in delineating these pathways.

Nucleotide Biosynthesis: Aspartate Transcarbamoylase

Aspartate transcarbamoylase (ATCase) catalyzes the committed step in pyrimidine biosynthesis: the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate. Kinetic studies of ATCase have been performed to understand its allosteric regulation. While specific studies employing L-Aspartic acid,[2,3-3H] are not detailed in the available literature, such a tracer would be invaluable for precise measurements of reaction rates and for studying the binding of aspartate to the catalytic sites of the enzyme.

Urea Cycle: Argininosuccinate (B1211890) Synthetase and Argininosuccinate Lyase

The urea cycle is the primary pathway for the excretion of excess nitrogen in mammals. Aspartate plays a direct role by providing one of the two nitrogen atoms of urea. Two key enzymes in this cycle that utilize aspartate are argininosuccinate synthetase and argininosuccinate lyase.

Argininosuccinate Synthetase: This enzyme catalyzes the condensation of citrulline and aspartate to form argininosuccinate, a reaction that is dependent on ATP.

Argininosuccinate Lyase: This enzyme then cleaves argininosuccinate to produce arginine and fumarate.

Studies on the kinetics and mechanisms of these enzymes have been conducted, and while the use of stable isotopes like ¹⁵N-labeled compounds is documented for tracing nitrogen flow through the urea cycle, specific data from studies using L-Aspartic acid,[2,3-3H] are not prominently featured in the reviewed scientific literature. The use of tritiated aspartate would allow for sensitive tracking of the carbon backbone of aspartate as it is incorporated into argininosuccinate and subsequently contributes to the formation of fumarate.

Table 2: Aspartate-Utilizing Enzymes in Key Metabolic Pathways

PathwayEnzymeSubstrates Involving AspartateProduct(s)
Pyrimidine Biosynthesis Aspartate TranscarbamoylaseL-Aspartate, Carbamoyl phosphateN-Carbamoyl-L-aspartate
Urea Cycle Argininosuccinate SynthetaseL-Aspartate, Citrulline, ATPArgininosuccinate
Urea Cycle Argininosuccinate LyaseArgininosuccinateArginine, Fumarate

This table outlines the key enzymes that utilize aspartate in the nucleotide and urea cycle pathways.

Advanced Research Directions and Emerging Applications of L Aspartic Acid, 2,3 3h

Integration with Multi-Omics Approaches (Metabolomics, Proteomics)

The use of L-Aspartic acid,[2,3-3H] as a metabolic tracer is significantly enhanced when combined with high-throughput multi-omics technologies. This integration allows researchers to move beyond single-pathway analysis to a systems-level understanding of cellular metabolism.

In metabolomics , L-Aspartic acid,[2,3-3H] is used to trace the flow of carbon and hydrogen atoms through interconnected metabolic networks. By introducing the labeled compound to cells or organisms, scientists can track its conversion into numerous downstream metabolites. Subsequent analysis using mass spectrometry or nuclear magnetic resonance (NMR) can identify and quantify these labeled products. This approach is invaluable for mapping metabolic flux and identifying shifts in pathway utilization under different physiological or pathological conditions. For instance, studies have shown that aspartate can be a limiting metabolite for cancer cell proliferation, particularly under hypoxic conditions found in tumors. nih.gov Tracer studies using labeled aspartate can elucidate how cancer cells rewire their metabolism to acquire and utilize this critical amino acid for nucleotide synthesis and proliferation. nih.gov

Recent large-scale metabolomic studies have identified plasma L-aspartic acid as a potential biomarker for predicting gastric cancer risk. nih.govecancer.orgnih.gov Elevated levels of L-aspartic acid were found to be associated with a higher risk of developing the disease. nih.govecancer.orgnih.gov Isotopic tracers like L-Aspartic acid,[2,3-3H] are critical in follow-up studies to understand the underlying metabolic dysregulation that leads to these elevated levels in cancer patients.

Study AreaKey FindingImplication for Tracer Use
Gastric Cancer Metabolomics Elevated plasma L-aspartic acid is associated with increased cancer risk. nih.govnih.govL-Aspartic acid,[2,3-3H] can trace the metabolic source of this elevation.
Hypoxic Tumor Metabolism Aspartate is a limiting metabolite for cancer cell growth in low-oxygen environments. nih.govThe tracer can map how tumor cells utilize aspartate for survival and proliferation. nih.gov
Amino Acid Synthesis Tracing tritium (B154650) from tritiated water into amino acids reveals the extent of their de novo synthesis. nih.govL-Aspartic acid,[2,3-3H] allows for a more direct measurement of aspartate-specific pathways.

In proteomics , L-Aspartic acid,[2,3-3H] provides a direct method for measuring the rate of protein synthesis. As a proteinogenic amino acid, it is incorporated into newly synthesized proteins. By measuring the rate of tritium incorporation into the total protein pool or specific proteins, researchers can quantify protein turnover. nih.gov This technique is particularly useful for studying the effects of drugs, toxins, or disease states on protein metabolism in various tissues. For example, analyzing the distribution of tritium among the amino acids of serum proteins after exposure to a tritium source can indicate the extent of metabolic processing and de novo synthesis of each amino acid. nih.gov

Development of Novel Radiometric Assays for Biological Targets

The high specific activity of L-Aspartic acid,[2,3-3H] makes it an ideal ligand for developing sensitive radiometric assays to quantify and characterize biological targets such as transporters and enzymes. mdpi.com These assays are fundamental in pharmacology and biochemistry for drug discovery and for studying molecular function.

A primary application is in binding assays for amino acid transporters. Research has successfully used L-[3H]aspartate to specifically label and characterize sodium-dependent excitatory amino acid transporters (EAATs) in brain tissue. nih.gov Through quantitative autoradiography, these assays can determine the distribution, density, and pharmacological properties of these transporters. nih.gov By competing the binding of L-[3H]aspartate with various unlabeled compounds, researchers can determine the binding affinities (Ki values) of novel drugs or endogenous ligands at the transporter site.

Inhibitor CompoundTargetFinding
threo-beta-hydroxyaspartate Sodium-dependent EAA transporterPotent inhibitor of L-[3H]aspartate binding. nih.gov
D-aspartate Sodium-dependent EAA transporterPotent inhibitor of L-[3H]aspartate binding. nih.gov
NMDA, AMPA, CNQX NMDA, AMPA receptorsInsensitive; binding is specific to the transporter, not receptors. nih.gov

Furthermore, L-Aspartic acid,[2,3-3H] can be used to develop radiometric assays for enzymes that utilize L-aspartate as a substrate, such as aspartate aminotransferase (AST) or asparagine synthetase. In a typical enzyme assay, the tritiated substrate is incubated with the enzyme source. The reaction is then stopped, and the radiolabeled product is separated from the unreacted substrate using methods like chromatography. The radioactivity of the product is then measured by liquid scintillation counting, providing a direct and highly sensitive measure of enzyme activity. This approach is more sensitive than traditional spectrophotometric assays and can be used with crude biological samples.

Real-time Tracer Kinetics in Live Cell Imaging

While the term "real-time imaging" often refers to continuous observation with modalities like fluorescence microscopy, studying the kinetics of L-Aspartic acid,[2,3-3H] in living systems involves a different approach. Due to the short path length of tritium's low-energy beta particles, it is not suitable for real-time imaging with external detectors in the same way as positron emitters (used in PET) are. Instead, kinetic information is gathered through time-course experiments where measurements are taken at discrete intervals.

In live cells, uptake kinetics are measured by incubating cell cultures with L-Aspartic acid,[2,3-3H] for varying amounts of time. At each time point, the reaction is stopped, and the intracellular radioactivity is measured to determine the rate of transport. nih.gov Similarly, efflux kinetics can be studied by pre-loading cells with the tracer and then measuring the amount of radioactivity released into the medium over time. medchemexpress.com These methods have been crucial in characterizing the transport of L-aspartate across the blood-brain barrier. medchemexpress.com

For tissues, quantitative autoradiography provides spatial information on tracer distribution at specific moments. nih.govnih.gov By administering L-Aspartic acid,[2,3-3H] to an animal and analyzing tissue sections at different post-injection times, a dynamic picture of the tracer's uptake, distribution, and metabolism can be constructed. This has been used to study the maturation of aspartatergic and glutamatergic systems in the developing brain by observing changes in high-affinity uptake patterns over time. nih.gov

Time PointIntracellular Radioactivity (CPM)Interpretation
1 min 5,200Initial rapid uptake phase, primarily reflecting transporter activity.
5 min 21,500Continued accumulation within the cell.
15 min 45,800Approach to steady-state, where influx and efflux/metabolism begin to balance.
30 min 55,100Near-maximal accumulation under the given experimental conditions.

This table represents hypothetical data from a live-cell uptake experiment to illustrate how kinetic data is generated.

Future Prospects in Elucidating Complex Metabolic Networks and Disease Pathophysiology

The future application of L-Aspartic acid,[2,3-3H] is poised to make significant contributions to understanding complex diseases by tracing metabolic networks at a systems level. Its integration with multi-omics approaches will be key to this advancement.

In oncology , aspartate metabolism is a critical node supporting the proliferation of cancer cells. nih.gov Future research will use L-Aspartic acid,[2,3-3H] to dissect the specific pathways that contribute to tumor growth and therapy resistance. By tracing its fate in cancer cells, researchers can identify unique metabolic liabilities that could be targeted with new drugs. Given the link between elevated plasma aspartate and gastric cancer, the tracer can help elucidate the mechanisms of cancer initiation and progression. nih.govecancer.org

In neuroscience , L-aspartate plays diverse roles as a neurotransmitter and a key metabolite in the malate-aspartate shuttle, which is essential for brain energy metabolism. nih.gov Perturbations in its metabolism have been linked to various neurological deficits. nih.gov L-Aspartic acid,[2,3-3H] will be a vital tool for mapping these metabolic defects in models of neurodegenerative diseases, stroke, and epilepsy, providing a deeper understanding of their pathophysiology.

The ultimate prospect lies in combining tracer data with metabolomic, proteomic, and genomic data to build comprehensive computational models of cellular metabolism. These models will allow scientists to simulate the flow of metabolites through complex networks and predict how these networks will respond to genetic mutations or drug interventions. L-Aspartic acid,[2,3-3H] provides the empirical data needed to validate and refine these models, bringing us closer to a holistic understanding of the metabolic basis of health and disease.

Q & A

Q. What are the primary applications of tritium-labeled L-aspartic acid ([2,3-3H]) in metabolic studies?

Tritium-labeled L-aspartic acid is widely used to trace metabolic pathways, particularly in neurotransmitter synthesis (e.g., aspartate's role in the urea cycle) and protein biosynthesis. The β-decay of tritium allows precise detection via liquid scintillation counting, enabling quantification of incorporation rates into biomolecules. Methodologically, researchers must optimize specific activity (e.g., 10–20 Ci/mmol) to balance detection sensitivity and radiation safety .

Q. How can isotopic purity of [2,3-3H]-L-aspartic acid be validated?

Isotopic purity is confirmed using mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR). For tritium-labeled compounds, autoradiography after thin-layer chromatography (TLC) or HPLC with a radiometric detector can assess positional labeling accuracy. Cross-validation with stable isotopes (e.g., deuterated analogs) via comparative MS fragmentation patterns is recommended .

Q. What experimental precautions are necessary when handling L-aspartic acid derivatives?

Key precautions include:

  • Radiation safety : Use shielded containers and PPE for tritiated compounds.
  • Racemization control : Maintain pH < 7 and temperatures < 4°C during storage to prevent D-isomer formation, which can alter biological activity .
  • Purity checks : Perform ICP-MS for trace metals (e.g., Fe, Pb) that may interfere with enzymatic assays .

Advanced Research Questions

Q. How does the choice of isotopic label (³H vs. ²H) impact kinetic studies in neuronal signaling?

  • Tritium (³H) : Provides high sensitivity for in vivo tracking due to β-emission but requires stringent safety protocols. Ideal for long-term metabolic flux analysis (e.g., neurotransmitter turnover).
  • Deuterium (²H) : Enables safer handling and use in NMR studies for structural dynamics but lacks the sensitivity for trace-level detection. Comparative studies suggest combining both isotopes: use ³H for quantitative uptake assays and ²H for mechanistic NMR/MRI studies .

Q. What computational methods optimize the design of L-aspartic acid-based electron transfer systems?

Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) are used to model L-aspartic acid’s electronic properties. Key parameters include:

  • Charge distribution : Carboxylic groups act as electron donors, influencing conductivity in peptide chains.
  • Solvent effects : Implicit solvent models (e.g., COSMO) simulate aqueous interactions, critical for predicting redox behavior in biological environments .

Q. How can racemization during synthesis of labeled L-aspartic acid be minimized?

Racemization is mitigated by:

  • Low-temperature synthesis : Conduct reactions below 25°C.
  • Acidic conditions : Use H₂SO₄ (pH < 3) to protonate the α-amino group, reducing nucleophilic attack on the chiral center.
  • Catalyst selection : Avoid metal catalysts that promote stereochemical inversion .

Data Contradictions and Resolution

Q. Discrepancies in reported racemization rates under hydrothermal conditions: How to reconcile?

reports racemization (D/L ratio = 0.0143) at 105°C in meteorite powder suspensions, while other studies show higher rates in pure aqueous systems. This discrepancy arises from:

  • Matrix effects : Mineral surfaces in meteorite powder may stabilize the L-form via adsorption.
  • Ionic strength : High salt concentrations in meteorite samples reduce water activity, slowing racemization. Researchers should replicate conditions using controlled matrices (e.g., silica gels) to isolate variables .

Methodological Tables

Table 1. Comparison of Isotopic Labeling Techniques for L-Aspartic Acid

Parameter³H Labeling²H Labeling
Detection MethodScintillationNMR/MS
Sensitivity10⁻¹² mol10⁻⁶ mol
SafetyHigh (radiation)Low
ApplicationsIn vivo tracingStructural dynamics
References

Table 2. Racemization Rates of L-Aspartic Acid Under Varied Conditions

ConditionD/L RatioReference
105°C, meteorite+H₂O0.0143
110°C, pure aqueous0.025[External]
25°C, pH 3<0.001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.